3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the protein synthesis machinery within cells . This compound acts as a potential protein synthesis inhibitor, effectively inhibiting tumor growth .
Mode of Action
This compound interacts with its target by inhibiting the formation of polysomes , which are complexes involved in protein synthesis . By doing so, it disrupts the normal process of protein synthesis within the cell .
Biochemical Pathways
The inhibition of protein synthesis affects multiple biochemical pathways within the cell. It leads to the induction of cell cycle arrest and apoptosis , particularly in cancer cells . This means that the compound can halt the cell cycle, preventing cells from dividing, and can trigger programmed cell death, effectively reducing the number of cancer cells .
Result of Action
The result of the action of this compound is the significant inhibition of tumor growth in a human non-small cell lung cancer (NCI-H522) xenograft mouse model, with no observable toxic effects . This demonstrates the compound’s potential as an effective anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization. One common method includes the use of 2-aminobenzonitrile or 2-aminobenzoic acid as starting materials. The reaction proceeds through amidation, followed by base-mediated oxidative cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as chloroplatinic acid, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anxiolytic and anticonvulsant effects.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another benzodiazepine derivative with similar structural features.
Uniqueness
What sets 3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart is its specific substitution pattern and the resulting pharmacological profile. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-8-4-5-9-12(11)16-15(19)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYJSRLAYJMCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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